5-amino-6-methoxy-5H-pyrimidine-4-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7N3OS |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
5-amino-6-methoxy-5H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H7N3OS/c1-9-4-3(6)5(10)8-2-7-4/h2-3H,6H2,1H3 |
InChI Key |
GEIYQIBOYLDUDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=S)C1N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Amino 6 Methoxy 5h Pyrimidine 4 Thione and Its Analogues
De Novo Synthesis Strategies for the 5H-Pyrimidine-4-thione Core
The construction of the pyrimidine-4-thione ring system from acyclic precursors, known as de novo synthesis, is the most fundamental approach. These methods build the heterocyclic core by forming new carbon-nitrogen and carbon-sulfur bonds, offering great flexibility in introducing a wide array of substituents.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are particularly powerful for generating molecular diversity and complexity. mdpi.com They are highly valued for their atom economy, operational simplicity, and ability to construct complex heterocyclic scaffolds like pyrimidine (B1678525) thiones in a single pot. nih.govorganic-chemistry.org
One of the most classic and widely used methods for synthesizing pyrimidine thiones is the Biginelli-type condensation. This reaction typically involves the acid- or base-catalyzed cyclocondensation of a β-dicarbonyl compound, an aldehyde, and thiourea (B124793). researchgate.netresearchgate.net Thiourea serves as a robust N-C-S synthon, providing the N1, C2, and S atoms of the resulting thione ring.
The reaction mechanism generally proceeds through the initial formation of an acyl-iminium ion intermediate from the aldehyde and thiourea, which is then intercepted by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidine (B8664642) thione product. Various catalysts have been employed to improve yields and shorten reaction times under milder conditions. eurekaselect.com For instance, a three-component reaction of an aldehyde, malononitrile, and thiourea in the presence of a nano-MgO catalyst provides an efficient route to aminopyrimidine derivatives. eurekaselect.com
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Yield | Reference |
| Benzaldehyde | Diethyl malonate | Thiourea | Trifluoroacetic acid, 65-70°C | Tetrahydropyrimidinethione-carboxylate | 50-75% | longdom.org |
| Aromatic Aldehyde | Malononitrile | Thiourea | Nanosized MgO, EtOH, Reflux | 6-Amino-5-cyano-pyrimidine-2-thione | High | eurekaselect.com |
| Aldehyde | 1,3-Diketone | Thiourea | NaY zeolite | Tetrahydropyrimidine (B8763341) | Good | researchgate.net |
| Aldehyde | Barbituric Acid | Thiourea | TEBAC, Solvent-free | Pyrimido[4,5-d]pyrimidine | Good | researchgate.net |
An alternative and highly versatile approach involves the reaction of an activated methylene (B1212753) compound (e.g., malononitrile, cyanoacetamide, or ethyl cyanoacetate) with a nitrogen source and a sulfur source. This strategy allows for the construction of pyrimidine thiones that might be difficult to access through traditional Biginelli pathways.
A common variant involves the condensation of an activated methylene compound with an isothiocyanate in a basic medium. researchgate.net This forms a ketene (B1206846) aminothioacetal intermediate, which can then be cyclized with a suitable reagent to form the pyrimidine ring. This method is particularly useful for preparing N-substituted pyrimidine thiones. Another approach involves the reaction of a three-carbon synthon with carbon disulfide and an amine or ammonia (B1221849) source, which cyclizes to form the target ring structure. The synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine has been achieved through a three-component condensation of an aromatic aldehyde, malononitrile, and thiourea, highlighting the convergence of these strategies. researchgate.netnih.gov
Achieving the specific 5-amino-6-methoxy substitution pattern on the pyrimidine-4-thione core requires either the late-stage functionalization of a pre-formed ring or the strategic use of precursors that already contain these functionalities.
This strategy involves synthesizing a simpler pyrimidine thione scaffold and then introducing the desired amino and methoxy (B1213986) groups in subsequent steps.
Introduction of the 6-methoxy group: A common method involves the synthesis of a 6-halopyrimidine or a 6-hydroxypyrimidine (the tautomer of a pyrimid-6-one). The 6-chloro substituent is particularly reactive towards nucleophilic substitution. mdpi.com Reaction of a 6-chloropyrimidine-4-thione with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would lead to the displacement of the chloride and the formation of the desired 6-methoxy derivative.
Introduction of the 5-amino group: This can be accomplished through several routes. One established method is the nitration of the pyrimidine ring at the C5 position, followed by reduction of the resulting 5-nitro group to a 5-amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. Another approach involves the direct amination of the C5 position, although this can be more challenging and often requires activated substrates or specialized reagents. nih.gov
| Precursor | Reagent(s) | Functional Group Introduced | Typical Position | Reference |
| 4,6-Dichloropyrimidine | Amine (R-NH₂) | Amino Group | C4 or C6 | mdpi.com |
| Pyrimidine-2-thione | Ethyl Chloroacetate (B1199739) | S-alkylation | C2-S | nih.gov |
| 6-Amino Uracil | Acylation/Alkylation Reagents | Various Substituents | N1, N3, C5, C7 | nih.gov |
| 2,4,6-trichloropyrimidine | Anilines | Amino Group | C2 | nih.gov |
A more convergent and often more efficient strategy is to build the desired substituents directly into the starting materials for the cyclization reaction.
Incorporating the 6-methoxy group: To introduce the 6-methoxy group during ring formation, one would select a three-carbon synthon that already contains this functionality. For example, a β-ketoester or an activated methylene compound bearing a methoxy group at the α-position (e.g., methyl 2-cyano-2-methoxyacetate) could be used. Condensation of such a precursor with thiourea would directly install the methoxy group at the C6 position of the pyrimidine ring.
Incorporating the 5-amino group: The 5-amino group is often sourced from the three-carbon component. The use of aminomalononitrile (B1212270) or cyanoacetamide as the activated methylene compound in a condensation with a suitable partner can directly yield a 5-aminopyrimidine (B1217817) derivative. For instance, the reaction of ethyl cyanoacetate (B8463686) with an amidine can lead to a 4-aminopyrimidine; a similar logic applies to building the 5-amino pattern by choosing a precursor like 2-aminomalononitrile.
This approach, while requiring more complex starting materials, often reduces the total number of synthetic steps and avoids potential issues with regioselectivity in late-stage functionalization.
Targeted Introduction of the 5-amino and 6-methoxy Substituents
Precursor-Based Synthesis and Derivatization
The construction of the 5-amino-6-methoxy-5H-pyrimidine-4-thione scaffold often relies on the modification of existing pyrimidine rings or the cyclization of acyclic precursors. These methods allow for the introduction of various functional groups, enabling the synthesis of a diverse library of analogues.
A common strategy for synthesizing pyrimidine thiones involves the transformation of pre-existing pyrimidine structures. This can be achieved through various reactions, such as the conversion of pyrimidinones (B12756618) or halopyrimidines into their corresponding thione analogues.
One established method involves the reaction of chalcones with thiourea in a basic medium. researchgate.net For instance, the reaction of 4-nitrobenzylidene-acetophenone with thiourea yields 4,6-disubstituted-2(1H)-pyrimidinethione. researchgate.net This approach, known as the Biginelli reaction or a related condensation, is a cornerstone in pyrimidine chemistry. Although starting from acyclic precursors, it effectively builds the pyrimidine scaffold that can be further modified.
Another key transformation is the direct thionation of a pyrimidinone. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are commonly used to convert a carbonyl group into a thiocarbonyl group. This allows for the late-stage introduction of the thione functionality onto a pre-functionalized pyrimidine ring.
Furthermore, pyrimidine-2-thiones can be synthesized from chalcones and thiourea, which are then used as scaffolds for more complex heterocyclic compounds like thiazolo[3,2-a]pyrimidines. nih.gov The initial synthesis often involves heating a mixture of a suitable chalcone, thiourea, and a base like potassium hydroxide (B78521) in ethanol (B145695). nih.gov
The thienopyrimidine scaffold, a related and important structure, can also be synthesized from various pyrimidine precursors, highlighting the versatility of the pyrimidine ring in generating diverse heterocyclic systems. nih.gov
Table 1: Examples of Pyrimidine Thione Synthesis from Precursors
| Starting Materials | Reagents | Product Type | Reference |
| Chalcone, Thiourea | Potassium Hydroxide, Ethanol | Dihydropyrimidine-2-thione | nih.gov |
| 4-Nitrobenzylidene-acetophenone, Thiourea | Not specified | 4,6-Disubstituted-2(1H)-pyrimidinethione | researchgate.net |
| 2-Cinnamoyl benzimidazole, Thiourea | Not specified | Pyrimidine-2-thione derivative | researchgate.net |
Regioselectivity is crucial in the synthesis of highly substituted pyrimidines to ensure the correct placement of functional groups. Various strategies have been developed to control the outcome of these reactions.
One method for the regioselective synthesis of N-substituted pyrimidine-2(1H)-thiones involves the reaction of di-imines with carbon disulfide. rsc.org This approach provides an efficient route to specifically N-substituted products. rsc.org The use of organolithium reagents has also been shown to be highly effective for the regioselective functionalization of pyrimidines. researchgate.net For example, nucleophilic attack on 2,4-dichloropyrimidines with N-methylpiperazine favors substitution at the C-4 position over the C-2 position. researchgate.net This high degree of regioselectivity is essential for preparing specific isomers.
In the context of fused pyrimidine systems, palladium-catalyzed cross-coupling reactions offer a modern and versatile tool for achieving N-1 selective substitution on related dihydrouracil (B119008) scaffolds, a method that could be conceptually applied to pyrimidine thiones. nih.gov This avoids the need for complex multi-step syntheses and protecting group strategies. nih.gov
Table 2: Methods for Regioselective Synthesis
| Method | Reagents/Catalysts | Selectivity | Reference |
| Reaction of Di-imines | Carbon Disulfide | N-substitution | rsc.org |
| Nucleophilic Substitution | Organolithium Reagents | C-4 substitution | researchgate.net |
| Pd-catalyzed Cross-coupling | Pd catalyst/ligand systems | N-1 substitution | nih.gov |
The 5-amino group on the pyrimidine ring is a versatile handle for further derivatization, most notably through the formation of Schiff bases (imines). Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ekb.egmdpi.com
For pyrimidine derivatives, this involves reacting a 5-aminopyrimidine with a suitable carbonyl compound. For example, 5-iminomethylpyrimidine compounds can be synthesized from the corresponding 5-carbaldehyde derivative and an appropriate aniline. nih.gov The reaction is often carried out in a solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.com The resulting imine or azomethine group (–C=N–) can then participate in further reactions or modulate the biological activity of the molecule. nih.govnih.gov
The synthesis of Schiff bases derived from 5-aminopyrimidines has been documented, leading to compounds with potential biological applications. nih.govnih.gov The structures of these complex molecules are typically confirmed using spectroscopic techniques such as ESI-MS, FTIR, and NMR. nih.gov
Table 3: Synthesis of Pyrimidine Schiff Bases
| Pyrimidine Precursor | Carbonyl Compound | Product | Reference |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Substituted Anilines | 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives | nih.gov |
| Primary Amine (general) | Aldehyde or Ketone (general) | Schiff Base (Imine) | ekb.egmdpi.com |
| 2-amino-6-methylbenzothiazole | 5-bromo-2-hydroxybenzaldehyde | Benzothiazole Schiff Base | ekb.eg |
The sulfur atom of the thione group is nucleophilic and readily undergoes alkylation and acylation reactions, a process often referred to as S-alkylation or S-acylation. This is a powerful method for introducing a wide variety of substituents at this position.
S-alkylation of pyrimidine-2-thiones is a key step in the synthesis of fused heterocyclic systems. For example, reacting a dihydropyrimidine-2-thione with ethyl chloroacetate in ethanol leads to the formation of the corresponding S-substituted ethyl ester. nih.gov These intermediates can then undergo internal cyclization to form thiazolo[3,2-a]pyrimidinones. nih.gov Similarly, pyrimidine-thiones can react with other nucleophilic reagents like epoxides (e.g., 1,2-epoxy propane) and alkyl halides (e.g., 4-chloro-1-butanol) to yield S-alkylated derivatives. nih.gov
Acylation reactions, such as the Friedel-Crafts acylation, are fundamental transformations in organic chemistry, though their direct application to thiones is less common than alkylation. youtube.com However, the principle of reacting the nucleophilic sulfur with an acylating agent (like an acyl chloride) is a viable synthetic route. These reactions typically add an acyl group to the sulfur atom, forming a thioester linkage.
Table 4: S-Alkylation of Pyrimidine Thiones
| Pyrimidine Thione | Alkylating Agent | Product Type | Reference |
| Dihydropyrimidine-2-thione | Ethyl chloroacetate | S-substituted ethyl ester | nih.gov |
| Pyrimidine-thione | 1,2-epoxy propane | S-hydroxypropyl derivative | nih.gov |
| Pyrimidine-thione | 4-chlor-1-butanol | S-(4-hydroxybutyl) derivative | nih.gov |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies is essential for developing sustainable and environmentally friendly processes. rasayanjournal.co.inpowertechjournal.com For pyrimidine synthesis, this includes the use of safer solvents, catalysts, and energy-efficient reaction conditions. researchgate.neteurekaselect.com
Performing reactions in the absence of volatile organic solvents or in aqueous media represents a significant step towards greener synthesis.
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often simpler work-up procedures. researchgate.net The Biginelli condensation, a multicomponent reaction used to synthesize dihydropyrimidinones and their thione analogues, can be effectively carried out under solvent-free conditions. longdom.org For instance, the three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and thiourea can be catalyzed by lanthanide triflates without any solvent. longdom.org Similarly, reusable catalysts like functionalized magnetic nanoparticles have been employed for the multicomponent synthesis of pyrimidine derivatives under solvent-free conditions. researchgate.net
The use of water as a reaction solvent is another key aspect of green chemistry. mdpi.com The synthesis of pyrimidine derivatives has been successfully achieved in aqueous media using catalysts like β-cyclodextrin, which is recyclable, non-toxic, and readily available. mdpi.com Ultrasound-assisted synthesis in an aqueous medium has also been reported as an efficient and eco-friendly method for preparing pyrimidine derivatives. These green approaches not only minimize environmental impact but can also lead to higher yields and shorter reaction times. rasayanjournal.co.inresearchgate.net
Table 5: Green Synthesis Approaches for Pyrimidine Derivatives
| Method | Conditions | Catalyst/Medium | Advantage | Reference |
| Biginelli Condensation | Solvent-Free | Lanthanide Triflate | Reduced waste, efficiency | longdom.org |
| Multicomponent Reaction | Solvent-Free | Magnetic Nanoparticles | Reusable catalyst, clean reaction | researchgate.net |
| [3+3] Cycloaddition | Aqueous | TFA | Use of water as solvent | mdpi.com |
| One-pot Synthesis | Ultrasound Irradiation | Ammonium Acetate / Ethanol | Short reaction times, high yields | researchgate.net |
| Multicomponent Reaction | Ball Milling | Modified ZnO NPs | Recyclable catalyst, solvent-free | researchgate.net |
Catalytic Approaches (e.g., Organocatalysis, Nanocatalysis, Lewis Acid Catalysis)
Catalysis offers a powerful tool for the synthesis of pyrimidine-4-thiones, providing milder reaction conditions, enhanced reaction rates, and improved selectivity. Various catalytic systems, including organocatalysts, nanocatalysts, and Lewis acids, have been successfully employed.
Organocatalysis: Organocatalysts, which are small organic molecules, have been utilized in multicomponent reactions to construct pyrimidine scaffolds. For instance, L-proline, acting as a Lewis acid organocatalyst, has been used in conjunction with a cocatalyst like trifluoroacetic acid (TFA) for the three-component reaction of an aromatic aldehyde, thiourea, and 3,4-dihydro-(2H)-pyran to produce 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-thiones. nih.gov Similarly, p-toluenesulfonic acid (p-TsOH) has been employed to catalyze the reaction between aryl aldehydes, thiourea, and cyclic ethers under visible light irradiation, yielding tetrahydropyrimidine thiones in excellent yields. acs.org The reactivity in these reactions is often influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-releasing groups generally showing better reactivity. acs.org
Nanocatalysis: In recent years, nanocatalysts have gained prominence due to their high surface-area-to-volume ratio, leading to high catalytic activity, stability, and ease of separation and recyclability. nih.gov Magnetic nanocatalysts, in particular, offer a significant advantage as they can be easily recovered from the reaction mixture using an external magnet. nih.govcapes.gov.br For example, Fe3O4 nanoparticles have been demonstrated as robust and magnetically recoverable catalysts for the synthesis of pyrano[2,3-d]pyrimidines through one-pot, three-component condensation reactions. capes.gov.br The catalyst can be reused for multiple cycles with almost consistent activity. capes.gov.br Other nano-organocatalysts, such as magnetically retrievable ferrite-anchored glutathione, have also been developed for microwave-assisted synthesis of related heterocyclic systems. capes.gov.br The development of functionalized cobalt-based metal-organic frameworks (MOFs) with triazine and pyrimidine groups represents another frontier, where the dual functionality of Lewis acidic sites and Brønsted basic sites enhances catalytic performance significantly. nih.gov
Lewis Acid Catalysis: Lewis acids are effective catalysts for the synthesis of pyrimidine derivatives through various reaction pathways. Zirconium(IV) tetrachloride and antimony trichloride (B1173362) have been used to catalyze the diastereoselective reaction between aromatic aldehydes, thiourea, and cyclic enol ethers. nih.govacs.org However, in some cases, the use of thiourea with certain Lewis acids like antimony trichloride can lead to catalyst deactivation and the formation of complex mixtures. nih.govacs.org Samarium chloride (SmCl3) has been identified as an efficient Lewis acid catalyst for the microwave-promoted synthesis of pyrimidines from β-formyl enamides and urea, which serves as an ammonia source. organic-chemistry.org This method significantly reduces reaction times compared to conventional heating. organic-chemistry.org Other Lewis acids, such as Cu(II) triflate, have been used to catalyze the [3+3] addition of propargyl alcohols and amidines to form the pyrimidine skeleton. mdpi.com
| Catalyst Type | Catalyst Example | Reactants | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Organocatalysis | L-proline/TFA | Aromatic aldehyde, Thiourea, 3,4-dihydro-(2H)-pyran | Pyrano[2,3-d]pyrimidine-thiones | Efficient three-component synthesis. | nih.gov |
| Organocatalysis | p-TsOH | Aryl aldehydes, Thiourea, Tetrahydropyran | Tetrahydropyrimidine thiones | Visible light irradiation; excellent yields; reactivity dependent on aldehyde's electronic nature. | acs.org |
| Nanocatalysis | Magnetic Fe3O4 Nanoparticles | Thiobarbituric acid, Malononitrile, Aldehyde | Pyrano[2,3-d]pyrimidines | Environmentally friendly; catalyst is magnetically recoverable and reusable for up to six cycles. | capes.gov.br |
| Lewis Acid Catalysis | Zirconium tetrachloride | Aromatic aldehyde, Thiourea, Cyclic enol ether | Pyrano[2,3-d]pyrimidine analogues | Efficient synthesis under reflux conditions. | nih.govacs.org |
| Lewis Acid Catalysis | Samarium chloride (SmCl3) | β-Formyl enamides, Urea | Annelated pyrimidines | Microwave-promoted; significantly reduced reaction times. | organic-chemistry.org |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has become a popular technique in synthetic organic chemistry due to its ability to dramatically reduce reaction times, improve yields, and enhance selectivity. researchgate.net The application of microwave irradiation in the synthesis of pyrimidine thiones and related heterocycles has proven to be highly effective. tandfonline.comnih.gov
The combination of MAOS with sustainable methodologies, such as the use of eco-friendly catalysts or solvents, further enhances its appeal. For instance, an efficient procedure for the one-pot synthesis of thiopyrimidine derivatives from lignin (B12514952) precursors utilizes ultrasonic-assisted microwave irradiation, which significantly accelerates the synthesis. tandfonline.com Similarly, pyrimidine derivatives have been synthesized under microwave irradiation using uranyl nitrate (B79036) as a catalyst, a method that offers advantages like ease of handling and high yields. growingscience.com The use of ionic liquids, such as triethylammonium (B8662869) acetate, as recyclable media in microwave-assisted Biginelli-type reactions has also been reported, providing an efficient route to pyrimidine hybrids. nih.gov The ionic liquid in this system was recyclable for up to five consecutive cycles, highlighting the green aspect of the methodology. nih.gov
| Reaction Type | Catalyst/Medium | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| One-pot synthesis of thiopyrimidine derivatives | Ultrasonic-assisted | Not specified | Significantly accelerated synthesis. | tandfonline.com |
| Synthesis of pyrazole-linked triazolo-pyrimidine hybrids | Ionic liquid (triethylammonium acetate) | Not specified | Highly efficient; recyclable medium (up to 5 cycles). | nih.gov |
| Synthesis of pyrimidine-5-carboxamides | Uranyl Nitrate (UO2(NO3)2·6H2O) | Not specified | Easy work-up, high yields. | growingscience.com |
| Synthesis of thiazolyl-pyridazinediones | Chitosan (natural biocatalyst) | 4-8 minutes | Eco-friendly catalyst and energy source; short reaction time. | nih.gov |
| Cyclisation of β-formyl enamides | Samarium chloride (Lewis Acid) | < 10 minutes | Rapid, high-yielding (up to 86% conversion). | organic-chemistry.org |
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms underlying the formation of pyrimidine thiones is crucial for optimizing reaction conditions and designing novel synthetic routes. Mechanistic studies often involve the identification of key reaction intermediates and kinetic analysis of the reaction progress.
The Biginelli reaction and related multicomponent syntheses of dihydropyrimidines and their thione analogues are believed to proceed through several proposed mechanistic pathways. One commonly accepted mechanism involves the initial formation of an N-acylimine intermediate from the reaction of the aldehyde and urea/thiourea. researchgate.net This electrophilic intermediate then reacts with the enol form of a β-dicarbonyl compound. researchgate.net Subsequent cyclization and dehydration afford the final dihydropyrimidine product. An alternative pathway suggests the formation of an N-carbamoyliminium ion, which is sufficiently electrophilic to react with the enol. researchgate.net
In zirconium-mediated synthesis of pyrimidines, mechanistic studies suggest that the reaction proceeds via the formation of an azazirconacyclopentadiene intermediate, which then reacts preferentially with nitriles to form the pyrimidine ring. mdpi.com Computational methods, such as Density Functional Theory (DFT), have also been employed to provide insight into reaction mechanisms. For example, DFT has been used to study the fragmentation patterns in mass spectrometry, helping to elucidate the structure of intermediates and products in the synthesis of thiopyrimidine derivatives. tandfonline.com
Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deep insight into the reaction mechanism. A kinetic study on the formation of a pyrimidine thione from the reaction of 2,6-dibenzylidenecyclohexanone (B188912) and its derivatives with thiourea revealed the reaction to be a pseudo-first-order process. researchgate.netkoyauniversity.org
The proposed mechanism, consistent with the Claisen route, involves a nucleophilic attack by the sulfur atom of thiourea on the carbonyl carbon of the ketone to form an intermediate. researchgate.netkoyauniversity.org This is followed by cyclization and dehydration to yield the final thiopyrimidine product. The study investigated the effect of different substituents on the aromatic ring of the dibenzylidenecyclohexanone at various temperatures. researchgate.netkoyauniversity.org From this data, key thermodynamic activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) were estimated. These parameters provide valuable information about the transition state and the feasibility of the reaction.
| Kinetic Parameter | Description | Significance in Pyrimidine Thione Synthesis | Reference |
|---|---|---|---|
| Reaction Order | Found to be a pseudo-first-order process. | Indicates the rate-determining step likely involves one species whose concentration is changing significantly. | researchgate.netkoyauniversity.org |
| Mechanism | Follows a Claisen route mechanism. | The reaction is initiated by a nucleophilic attack of thiourea on the carbonyl group. | researchgate.netkoyauniversity.org |
| Activation Parameters (Ea, ΔH‡, ΔS‡, ΔG‡) | Estimated from temperature-dependent rate studies. | Provide insight into the energy requirements and molecular ordering of the transition state, allowing for reaction optimization. | researchgate.netkoyauniversity.org |
Comprehensive Spectroscopic Elucidation of 5 Amino 6 Methoxy 5h Pyrimidine 4 Thione Structural Features
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 5-amino-6-methoxy-5H-pyrimidine-4-thione, a combination of 1D and 2D NMR techniques would provide a complete picture of its proton and carbon environments and their connectivity.
The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The analysis would focus on chemical shifts (δ), integration, and multiplicity to identify the protons of the amino and methoxy (B1213986) groups, as well as the proton on the pyrimidine (B1678525) ring.
Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 6.9-7.5 ppm. This signal's broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be concentration and solvent-dependent. In spectra of related 2-aminopyrimidine (B69317) compounds, these protons appear as a broad singlet around δ 6.95-7.0 ppm which disappears upon exchange with D₂O. jmolecularsci.comresearchgate.net
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected. Based on analogous methoxypyrimidines, this signal would likely appear in the δ 3.8-4.0 ppm region. nih.gov
Pyrimidine Ring Proton (H-2): The single proton attached to the pyrimidine ring at the C-2 position would appear as a singlet in the aromatic region, predicted to be around δ 7.8-8.5 ppm. In many pyrimidine systems, the H-2 proton is characteristically downfield. jmolecularsci.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH₂ | 6.9 - 7.5 | Broad Singlet | D₂O exchangeable; shift is solvent dependent. |
| -OCH₃ | 3.8 - 4.0 | Singlet | Sharp signal integrating to 3H. |
| H-2 | 7.8 - 8.5 | Singlet | Positioned in the heteroaromatic region. |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The most characteristic signal would be that of the thione (C=S) carbon.
Thione Carbon (C-4): The C=S carbon is expected to be the most downfield signal, appearing in the range of δ 175-195 ppm. In various pyrimidine-2(1H)thione derivatives, this carbon resonates significantly downfield, confirming the thione structure. nih.govresearchgate.net
Ring Carbons (C-2, C-5, C-6): The carbon atoms of the pyrimidine ring will have shifts influenced by their substituents.
C-2: This carbon, bonded to a proton, is predicted to appear around δ 150-155 ppm. jmolecularsci.com
C-6: The carbon bearing the methoxy group is expected around δ 160-165 ppm.
C-5: The carbon attached to the amino group would likely resonate at a more shielded (upfield) position, estimated to be in the δ 100-110 ppm range. jmolecularsci.com
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the δ 55-60 ppm range. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 (C=S) | 175 - 195 | Most downfield signal, characteristic of a thione. |
| C-6 (-O-C) | 160 - 165 | Attached to the electron-donating methoxy group. |
| C-2 | 150 - 155 | Heteroaromatic carbon adjacent to two nitrogens. |
| C-5 (-N-C) | 100 - 110 | Shielded by the amino group. |
| -OCH₃ | 55 - 60 | Typical range for a methoxy carbon. |
2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, with its isolated spin systems, COSY would primarily be used to confirm the absence of H-H coupling for the singlets observed in the ¹H NMR spectrum.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would definitively link the ¹H signals to their corresponding ¹³C signals: the H-2 proton signal to the C-2 carbon signal and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. Key expected correlations include:
A correlation between the methoxy protons (-OCH₃) and the C-6 carbon.
A correlation between the amino protons (-NH₂) and the C-5 and C-6 carbons.
A correlation between the H-2 proton and the C-4 and C-6 carbons.
The compound can theoretically exist in two tautomeric forms: the thione form (this compound) and the thiol form (4-mercapto-6-methoxy-pyrimidin-5-amine). Spectroscopic methods can determine the predominant form in solution.
Thione-Thiol Equilibrium: In pyrimidine derivatives, the equilibrium generally favors the thione (or keto) form over the thiol (or enol) form, particularly in polar solvents. cdnsciencepub.comchemicalbook.com
NMR Evidence: The ¹H NMR spectrum is a key probe. The presence of a signal for an N-H proton and the absence of a signal for an S-H proton (typically δ 2.5-4.0 ppm) would support the dominance of the thione form. Conversely, the appearance of an S-H signal would indicate the presence of the thiol tautomer. ¹³C NMR is also definitive; a signal in the δ 175-195 ppm range is characteristic of a C=S bond (thione), whereas the C-S carbon of a thiol would be much more shielded (upfield). nih.govresearchgate.net
IR Evidence: The presence of a strong absorption band for the C=S group (see section 3.2.1) and bands for N-H stretching, coupled with the absence of a band for S-H stretching (typically weak, around 2550-2600 cm⁻¹), would strongly indicate the thione form is dominant.
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra would display characteristic absorption bands for the N-H, C-H, C=S, C-O, and pyrimidine ring vibrations. The assignments below are based on data from analogous substituted pyrimidines. nih.govripublication.comelsevierpure.com
Amino Group (-NH₂): Asymmetric and symmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. An NH₂ scissoring (bending) mode should appear around 1600-1650 cm⁻¹. researchgate.netnih.gov
Methoxy Group (-OCH₃): C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). The C-O stretching vibration should produce a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Thione Group (C=S): The C=S stretching vibration is a key marker. Unlike the C=O group which gives a strong, sharp band around 1700 cm⁻¹, the C=S stretch is often weaker and appears at a lower frequency, typically in the 1150-1250 cm⁻¹ range. nih.govcdnsciencepub.com Its exact position can be influenced by coupling with other vibrations.
Pyrimidine Ring: The ring itself will have a series of characteristic stretching (νC=C, νC=N) and deformation vibrations. These typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes are expected at lower frequencies (<1000 cm⁻¹).
Table 3: Predicted Vibrational Frequencies (IR/Raman) for this compound
| Wavenumber (cm⁻¹) | Predicted Assignment | Functional Group |
| 3450 - 3350 | νₐₛ(N-H) | Amino |
| 3350 - 3250 | νₛ(N-H) | Amino |
| 2950 - 2850 | ν(C-H) | Methoxy |
| 1650 - 1600 | δ(NH₂) | Amino |
| 1600 - 1400 | ν(C=C), ν(C=N) | Pyrimidine Ring |
| 1275 - 1200 | νₐₛ(C-O) | Methoxy |
| 1250 - 1150 | ν(C=S) | Thione |
| 1075 - 1000 | νₛ(C-O) | Methoxy |
| < 1000 | Ring Breathing/Deformations | Pyrimidine Ring |
ν = stretching; δ = bending/scissoring; as = asymmetric; s = symmetric.
Analysis of Hydrogen Bonding Interactions within the Molecular Structure
The molecular architecture of this compound contains multiple hydrogen bond donors (the amino -NH2 group) and acceptors (the nitrogen atoms of the pyrimidine ring, the oxygen of the methoxy group, and the sulfur of the thione group). This configuration allows for the formation of both intramolecular and intermolecular hydrogen bonds, which are critical in defining the compound's conformation, crystal packing, and interactions with biological systems.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amino group at the C5 position and the adjacent thione group at C4 or the methoxy group at C6. The formation of a pseudo-six-membered ring via an N-H···S or N-H···O interaction would significantly influence the planarity and electronic properties of the molecule. The existence and strength of such a bond would depend on the specific tautomeric form and the steric and electronic effects of the substituents.
Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding is expected to be a dominant force, dictating the supramolecular assembly. Based on studies of similar aminopyrimidine derivatives, molecules of this compound are likely to form dimeric structures or extended chains. nih.govnih.gov A common motif observed in related crystal structures is the R²₂(8) ring, where two molecules are linked by a pair of N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of the other. nih.govresearchgate.net These interactions create robust, self-complementary pairings that lead to well-ordered crystalline lattices. Further stabilization can arise from weaker C-H···O or C-H···S interactions and π-π stacking of the pyrimidine rings. researchgate.net
Table 1: Typical Hydrogen Bond Parameters in Related Aminopyrimidine Crystal Structures This table presents representative data from analogous compounds to illustrate expected values.
| Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |
|---|---|---|---|---|
| N-H···N | 3.106 - 3.212 | 2.23 - 2.34 | 170 - 175 | nih.govnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is predicted to be characterized by transitions involving its chromophoric pyrimidine ring, which is functionalized with auxochromic (amino, methoxy) and thiono groups. The key electronic transitions expected are π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrimidine ring. They are typically high-energy, high-intensity absorptions. The presence of the electron-donating amino and methoxy groups, along with the C=S group, extends the conjugation and is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to the unsubstituted pyrimidine core.
n → π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen, oxygen, or sulfur atoms) to a π* antibonding orbital. These transitions result in absorption bands at longer wavelengths and are generally of lower intensity than π → π* transitions.
The combination of the pyrimidine core with the amino, methoxy, and thione groups creates a "push-pull" type system, where electron-donating groups enhance charge-transfer characteristics upon electronic excitation. nih.gov
Solvatochromism, the change in the absorption or emission spectrum of a compound upon a change in solvent polarity, provides insight into the nature of its electronic transitions and the difference in dipole moment between the ground and excited states.
For this compound, significant solvatochromic effects are anticipated due to the presence of polarizable groups. nih.govasianpubs.org
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of the absorption maximum (λmax) to a longer wavelength. This is often observed for π → π* transitions in molecules with intramolecular charge-transfer (ICT) character. nih.govresearchgate.net
Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, increasing the transition energy and shifting λmax to a shorter wavelength. This behavior is typical for n → π* transitions, where the interaction of polar solvents with the non-bonding electrons can lower the energy of the ground state. rsc.org
By measuring the UV-Vis spectra in a series of solvents with varying polarity, the nature of the electronic transitions can be elucidated. A study of related pyrimidine derivatives showed distinct shifts in λmax in solvents ranging from non-polar hexane (B92381) to polar ethanol (B145695), confirming the sensitivity of the chromophoric system to its environment. researchgate.net
Table 2: Predicted Solvatochromic Behavior for Electronic Transitions
| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |
|---|---|---|
| π → π* | Bathochromic (Red Shift) | Stabilization of a more polar excited state. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.
For this compound, the molecular formula is C₅H₇N₃OS. HRMS analysis, likely using an electrospray ionization (ESI) source, would be expected to detect the protonated molecule [M+H]⁺. The experimentally measured m/z value would then be compared to the theoretically calculated exact mass. A match within a narrow tolerance (e.g., < 5 ppm) provides definitive evidence for the proposed molecular formula. rsc.org
Table 3: HRMS Data for Confirmation of Molecular Formula C₅H₇N₃OS
| Ion | Molecular Formula | Calculated Exact Mass | Found (Hypothetical) | Mass Difference (ppm) |
|---|
In Depth Computational and Theoretical Investigations of 5 Amino 6 Methoxy 5h Pyrimidine 4 Thione
Quantum Chemical Calculations
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map for 5-amino-6-methoxy-5H-pyrimidine-4-thione would be crucial for understanding its chemical reactivity. This analysis visually maps the electron density, highlighting regions of positive and negative electrostatic potential. Typically, red or yellow areas indicate negative potential, corresponding to regions rich in electrons (electrophilic attack sites), such as the sulfur and nitrogen atoms. Blue areas denote positive potential, indicating electron-poor regions (nucleophilic attack sites), often around hydrogen atoms. For this molecule, MEP analysis would be expected to identify the thione sulfur and the pyrimidine (B1678525) nitrogen atoms as primary sites for electrophilic interaction, while the amino group's hydrogens would present as key sites for nucleophilic interaction. This information is fundamental for predicting intermolecular interactions and potential binding modes with biological targets or material surfaces. However, no published studies containing an MEP map or related data for this specific compound could be located.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. For this compound, NBO analysis would quantify the charge distribution on each atom and describe the nature of the chemical bonds (e.g., sigma, pi bonds, lone pairs). A key output is the analysis of donor-acceptor interactions, which reveals hyperconjugative effects and intramolecular charge transfer (ICT). These interactions, such as the delocalization of lone pair electrons from the amino or methoxy (B1213986) groups into antibonding orbitals of the pyrimidine ring, are critical for understanding the molecule's stability and electronic properties. This analysis would provide quantitative data on the stabilization energies associated with these charge transfers. At present, no NBO analysis has been published for this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are essential for studying the behavior of a molecule over time, providing insights into its dynamic properties that are not captured by static quantum mechanical calculations.
Conformational Dynamics and Stability in Various Solvent Environments
MD simulations of this compound in different solvents (e.g., water, ethanol (B145695), DMSO) would reveal its conformational flexibility and stability. Such simulations track the rotational freedom around single bonds, like those of the methoxy group, and the planarity of the pyrimidine ring system in a dynamic state. By analyzing the trajectory, researchers could identify the most stable conformations and the energy barriers between them. The solvent environment plays a critical role, as interactions like hydrogen bonding with solvent molecules can significantly influence conformational preferences. This information is vital for understanding how the molecule behaves in a biological medium or a reaction solution. No such simulation studies have been reported for this specific molecule. rsc.orgnih.govmdpi.comrsc.org
Adsorption Behavior and Interactions with Material Surfaces (e.g., metal surfaces in corrosion studies)
Given that many pyrimidine thione derivatives are investigated as corrosion inhibitors, MD simulations are a powerful tool to study the adsorption of this compound on metal surfaces (e.g., iron, copper). These simulations would model the interaction between the molecule and the metal, predicting the most likely orientation of adsorption. It is hypothesized that the sulfur and nitrogen atoms would act as key binding sites to the metal surface, forming a protective layer. MD simulations can calculate important parameters such as binding energy and the radial distribution function, providing a molecular-level understanding of the potential corrosion inhibition mechanism. Currently, there are no published MD studies on the adsorption behavior of this compound.
Theoretical Spectroscopic Prediction and Validation
Computational methods are widely used to predict various types of spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Simulation of IR, Raman, NMR, and UV-Vis Spectra
Theoretical calculations, typically using Density Functional Theory (DFT), can simulate the spectroscopic signatures of this compound.
IR and Raman Spectra: Simulated vibrational spectra would predict the frequencies corresponding to the stretching and bending of specific bonds (e.g., C=S, N-H, C-O). This is crucial for identifying functional groups and confirming the molecular structure.
NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts are essential for assigning the peaks in experimental spectra to specific atoms in the molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's color and electronic properties.
No theoretical or experimental spectra for this compound have been published in the searched scientific literature. rsc.orgrcsb.org
Comparison and Correlation with Experimental Spectroscopic Data
A crucial step in computational chemistry is the validation of calculated results against experimental data. This correlation provides confidence in the computed molecular structure and electronic properties. Theoretical vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts for this compound would be calculated, typically using Density Functional Theory (DFT) with a basis set like 6-311++G(d,p), and then compared with experimental spectra.
Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor to improve agreement. For instance, a scaling factor of 0.967 is common for DFT/B3LYP/6-311++G(d,p) calculations. The comparison allows for the precise assignment of vibrational modes.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is standard for calculating NMR chemical shifts. The correlation between theoretical and experimental ¹H and ¹³C NMR data is usually excellent, with high R² values confirming the accuracy
In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data
A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused on the chemical reactivity and transformation mechanisms of the compound This compound . While the broader classes of pyrimidine-thiones and aminopyrimidines are well-documented, detailed experimental studies and reaction mechanisms pertaining specifically to this molecule are not readily found in the public domain. Consequently, a thorough and scientifically accurate article adhering to a detailed outline on its specific reactivity cannot be generated at this time.
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, leading to extensive research into its various derivatives. However, the specific combination of a 5-amino, 6-methoxy, and 4-thione substitution pattern on the pyrimidine ring appears to be a less-explored area of chemical space.
General assumptions about the reactivity of this molecule can be made based on the known chemistry of its constituent functional groups. For instance, the thione group is known to undergo reactions such as desulfurization and oxidation. The amino group typically acts as a nucleophile and can be involved in condensation reactions, while the methoxy group can potentially be substituted by other nucleophiles, a reaction that is sometimes facilitated by activating groups elsewhere on the pyrimidine ring. ugr.es
Furthermore, the synthesis of fused heterocyclic systems, such as pyrimidothiazines and thiazolopyrimidines, often utilizes aminopyrimidine-thione precursors. These reactions generally involve the cyclocondensation of the aminopyrimidine-thione with bifunctional electrophiles. For example, the synthesis of thiazolo[5,4-d]pyrimidines can be achieved from 4-aminopyrimidine-5-thiols. nih.gov Similarly, 6-aminopyrimidin-4-(thi)one derivatives are known precursors for pyrimido[4,5-b]quinolones. researchgate.net
Despite these general principles, the absence of specific studies on this compound prevents a detailed discussion of its unique reactivity profile as dictated by the interplay of its specific substituents. The electronic effects of the amino and methoxy groups at positions 5 and 6 would undoubtedly influence the reactivity of the pyrimidine ring and the thione group in ways that cannot be accurately described without dedicated experimental data.
Chemical Reactivity and Transformation Mechanisms of 5 Amino 6 Methoxy 5h Pyrimidine 4 Thione
Cycloaddition and Condensation Reactions Leading to Fused Heterocycles
Construction of Triazolo[x,y]pyrimidines and Pyrazolo[x,y]pyrimidines
The synthesis of fused pyrimidine (B1678525) systems, such as triazolopyrimidines and pyrazolopyrimidines, is of great interest due to their established pharmacological importance. These scaffolds are often considered bioisosteres of purines, leading to their investigation as inhibitors of various enzymes. nih.govrsc.orgmdpi.com The general strategy for constructing these fused rings from an aminopyrimidine precursor involves the reaction of the amino group with a reagent that can provide the necessary atoms to form the new five-membered ring.
For the construction of triazolopyrimidines , a common method involves the cyclocondensation of an aminopyrimidine with reagents containing a nitrogen-nitrogen bond, followed by cyclization. mdpi.comresearchgate.net For instance, reaction with nitrous acid could form a triazole ring, or condensation with hydrazine (B178648) derivatives could be employed. byu.edumdpi.com The reaction of 5-aminopyrazoles with reagents like 2-(4-methoxybenzylidene)malononitrile can yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
Similarly, the formation of pyrazolopyrimidines from an aminopyrimidine typically involves reaction with a 1,3-dielectrophilic species. nih.gov For example, 5-aminopyrazoles react with dicarbonyl compounds such as acetylacetone (B45752) to furnish pyrazolo[1,5-a]pyrimidine systems. byu.edunih.gov Microwave-assisted synthesis has been shown to be an efficient method for producing these derivatives in high yields. byu.edu
| Fused Ring System | General Reagent Type | Resulting Scaffold | Representative Synthesis Method |
| Triazolopyrimidine | N-N bond containing reagents (e.g., nitrous acid, hydrazine derivatives) | nih.govnih.govuthsc.eduTriazolo[x,y]pyrimidine | Cyclocondensation |
| Pyrazolopyrimidine | 1,3-Dicarbonyl compounds (e.g., acetylacetone, malondialdehydes) | Pyrazolo[1,5-a]pyrimidine | Condensation reaction, often under acidic or basic conditions |
Formation of Thienopyrimidine Derivatives
Thienopyrimidines are another class of fused heterocycles with a broad spectrum of biological activities. mdpi.comnih.gov The synthesis of a thienopyrimidine from a pyrimidine precursor typically involves building the thiophene (B33073) ring onto the existing pyrimidine core. This often requires the presence of an ortho-amino-cyano or ortho-amino-ester functionality, which can undergo a Gewald-type reaction.
Alternatively, and more relevant to a pyrimidine-4-thione starting material, is the construction of the pyrimidine ring onto a pre-formed aminothiophene. For instance, 2-amino-3-carboethoxy-4,5-disubstituted thiophenes can be converted into thienopyrimidine derivatives through reactions with various reagents. mdpi.comnih.gov Cyclization of thienylthiourea derivatives using alcoholic potassium hydroxide (B78521) is a known route to thieno[2,3-d]pyrimidin-4-ones. nih.gov
| Starting Material Type | Key Reaction | Product Class | Example |
| 2-Amino-3-carboethoxy-thiophenes | Condensation with isothiocyanates followed by cyclization | Thieno[2,3-d]pyrimidin-4-ones | Formation of a thienylthiourea intermediate, then cyclization with alcoholic KOH. nih.gov |
| 2-Amino-3-cyano-thiophenes | Reaction with formic acid | Thieno[2,3-d]pyrimidin-4-ones | Conversion of the cyano group to an amide, followed by cyclization. nih.gov |
Other Fused Ring Systems and Tandem Cyclizations
The reactivity of aminopyrimidine thiones extends to the formation of other fused heterocyclic systems. Tandem reactions, where multiple bonds are formed in a single synthetic operation, provide an efficient pathway to complex molecular architectures. For example, the synthesis of pyridothienotriazolopyrimidine derivatives has been achieved from aminothieno[2,3-b]pyridine-2-carbonitrile precursors. nih.gov Such multi-ring systems are of interest for their potential as kinase inhibitors. nih.gov
The general principle involves leveraging the nucleophilicity of the amino group and the thione/thiol group to react with multifunctional electrophiles, triggering a cascade of cyclization events.
Tautomeric Equilibria and Isomerization Pathways (e.g., Thione-Thiol Tautomerism)
Tautomerism is a fundamental concept in heterocyclic chemistry, profoundly influencing the reactivity, structure, and biological function of a molecule. For 5-amino-6-methoxy-5H-pyrimidine-4-thione, several tautomeric forms are possible.
The most prominent equilibrium is the thione-thiol tautomerism , where the proton can reside on the ring nitrogen (thione form) or on the exocyclic sulfur atom (thiol form).
Thione form: this compound
Thiol form: 5-amino-4-mercapto-6-methoxypyrimidine
The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH. In the solid state, pyrimidinethiones often favor the thione tautomer, stabilized by intermolecular hydrogen bonding. nih.govresearchgate.net
Additionally, amino-imino tautomerism of the 5-amino group is possible, as is the prototropic tautomerism involving the pyrimidine ring nitrogens. For instance, 2-amino-5,6-dimethylpyrimidin-4-one has been shown to exist in both 1H-keto and 3H-keto tautomeric forms. nih.govresearchgate.net The relative stability of these various tautomers can be investigated using computational methods and spectroscopic techniques like NMR and IR. nih.gov The electron-donating nature of the amino and methoxy (B1213986) groups and the electron-withdrawing nature of the thione group will influence the aromaticity and electron distribution in the pyrimidine ring, thereby affecting the stability of each tautomer. nih.gov
Reaction Kinetics and Thermodynamic Analysis of Transformation Processes
Understanding the kinetics and thermodynamics of the transformation processes of this compound is crucial for optimizing reaction conditions and predicting product distributions.
Reaction kinetics studies would involve measuring the rate of reaction for the formation of fused ring systems under various conditions (temperature, concentration, catalyst). For example, a kinetic study on the cyclization to form thienopyrimidines could reveal the rate-determining step of the reaction sequence. Preclinical studies of related compounds have involved pharmacokinetic analysis, determining parameters like half-life and plasma concentration over time. nih.gov
Thermodynamic analysis provides insight into the relative stability of reactants, intermediates, and products. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to determine the energies of different tautomers and the activation energies for various reaction pathways. nih.gov This information helps to explain why certain isomers are formed preferentially and guides the rational design of synthetic routes toward desired products. For example, such calculations can predict the most stable tautomer in different solvents, which is critical as the reacting species is often a minor tautomer present in equilibrium. nih.gov
Mechanistic Insights into Molecular Interactions Involving the 5 Amino 6 Methoxy 5h Pyrimidine 4 Thione Scaffold
Computational Studies on Biomolecular Interactions
Computational methods serve as a powerful tool to predict and analyze the behavior of pyrimidine (B1678525) derivatives at the atomic level, offering a window into the dynamic and energetic aspects of their interactions with biological targets.
Ligand-Protein Binding Site Analysis via Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For pyrimidine-based scaffolds, these simulations are critical for understanding structure-activity relationships.
Studies on related pyrimidine-2-thione derivatives have demonstrated their potential to bind with high affinity to protein targets. nih.gov For example, in docking simulations against the H-RAS protein, a key player in cancer signaling, certain pyrimidine-2-thione compounds exhibited strong binding energies, with scores reaching as low as -11.16 kcal/mol. nih.gov This high affinity is attributed to a network of specific interactions within the protein's binding pocket. The analysis revealed that the pyrimidine core and its substituents engage with key amino acid residues through hydrogen bonds and π-cation interactions. nih.gov Specifically, residues such as Gln 117, Asn 114, and Lys 55 were identified as crucial for forming these stabilizing contacts. nih.gov
Table 1: Summary of Molecular Docking Interactions for a Pyrimidine-2-thione Derivative with H-RAS Protein
| Interaction Type | Interacting Amino Acid Residues |
|---|---|
| Hydrogen Bonds | Gln 117, Asn 114, Glu 109 |
| π-Cation | Lys 55 |
| Hydrophobic/Van der Waals | Val 40, Met 108, Val 158, Ala 53, Leu 168, Ile 32 |
Data derived from studies on 5-acetyl-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. nih.gov
Analysis of Intermolecular Forces and Hydrogen Bonding Networks at Binding Interfaces
The interaction between a ligand and its biological target is governed by a combination of intermolecular forces. For the pyrimidine scaffold, hydrogen bonding is a predominant determinant of its structural and interactive properties. nih.gov
Table 2: Predominant Intermolecular Forces in Pyrimidine Derivatives
| Force Type | Description | Example Interaction in Pyrimidines |
|---|---|---|
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom on an electronegative atom (N, O) and another electronegative atom. | N-H···O, N-H···N acs.orgnih.gov |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Interaction between pyrimidine rings or with aromatic amino acid residues (e.g., Phe, Tyr, Trp). nih.govresearchgate.net |
| Dipole-Dipole | Attractive forces between polar molecules. | Occurs due to the permanent dipole moment of the pyrimidine ring. quizlet.com |
| London Dispersion Forces | Weak, temporary attractive forces arising from temporary dipoles. | Present in all molecules; increases with molecular size and surface area. quizlet.comyoutube.com |
Theoretical Investigations of Nucleic Acid (DNA/RNA) and Protein (e.g., BSA) Interactions
The pyrimidine scaffold is a core component of nucleic acids, making it a natural candidate for interacting with both RNA and DNA. Theoretical studies have explored these interactions in detail.
RNA Interactions: Molecular docking investigations have shown that modified amino-pyrimidines can bind specifically to the purine (B94841) riboswitch, a structured RNA element that regulates gene expression. nih.gov These studies reveal that amino-pyrimidines can occupy the same binding cavity as the natural purine ligands, forming interactions with key nucleobases like U22, U47, U51, and U74. nih.gov The number and position of amino substituents on the pyrimidine ring were found to critically affect the binding mode and affinity. nih.gov
Protein Interactions: The binding of pyrimidine derivatives to transport proteins like bovine serum albumin (BSA) has also been characterized. nih.gov Spectroscopic analysis of a 2-amino-pyrimidine derivative with BSA indicated a static quenching mechanism, suggesting the formation of a stable ground-state complex. nih.gov The calculated thermodynamic parameters (positive enthalpy ΔH and entropy ΔS) pointed towards hydrophobic interactions being the major driving force for the binding process. nih.gov The Förster resonance energy transfer (FRET) theory estimated the binding distance to be 2.79 nm, indicating efficient binding. nih.gov
DNA Interactions: Theoretical studies have also been conducted on the potential for light-induced crosslinking reactions between pyrimidine DNA bases and aromatic amino acids. frontiersin.org These studies suggest that such reactions can be induced via dimerization between the six-membered rings of a uracil–benzene pair, providing a model for understanding DNA-protein crosslinking. frontiersin.org
Table 3: Summary of Theoretical Interactions with Biomolecules
| Biomolecule | Interacting Ligand Type | Key Findings | Primary Interaction Forces |
|---|---|---|---|
| RNA (Purine Riboswitch) | Amino-pyrimidines | Binds in the same cavity as natural purine ligands, interacting with U22, U47, U51, U74. nih.gov | Hydrogen Bonding |
| Protein (BSA) | 2-amino-pyrimidine derivative | Forms a stable complex; binding is a spontaneous and endothermic process. nih.gov | Hydrophobic Interactions |
| DNA | Pyrimidine base (uracil) | Potential for light-induced dimerization with aromatic amino acids (benzene). frontiersin.org | Covalent (upon photo-induction) |
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) site, causing a conformational change that alters the receptor's activity. The pyrimidine scaffold has been explored for its potential in developing such modulators.
Derivatives of pyrimidines have been identified as allosteric modulators for purine and pyrimidine receptors, such as the A1 and A3 adenosine (B11128) receptors. nih.gov Site-directed mutagenesis studies have successfully identified specific amino acid residues associated with the allosteric effect, which are distinct from those that affect orthosteric ligand binding. nih.gov The binding of an allosteric modulator can induce conformational changes in the receptor, influencing the binding affinity and efficacy of the natural ligand. nih.gov This approach is promising for developing drugs that are more specific and have a finer-tuned effect on receptor function. nih.gov
Role as a Chemical Probe or Intermediate in Biochemical Pathway Investigations
Beyond direct therapeutic applications, pyrimidine derivatives can be used as chemical probes to investigate complex biochemical pathways, particularly through the modulation of enzyme activity.
Studies on Enzyme Inhibition Mechanisms and Kinetics
Enzyme kinetics studies are essential for elucidating the mechanism by which a compound inhibits its target. Small molecules based on related aminopyrimidine scaffolds have been identified as potent enzyme inhibitors.
For instance, 5-amino-1MQ, a small molecule inhibitor, targets the enzyme nicotinamide (B372718) N-methyltransferase (NNMT), which is involved in cellular metabolism and energy homeostasis. peptidesciences.comthecatalystclinic.com NNMT catalyzes the methylation of nicotinamide, and its inhibition by compounds like 5-amino-1MQ can have significant effects on metabolic pathways. peptidesciences.compeptidesciences.com Kinetic studies help determine the mode of inhibition—whether it is competitive, non-competitive, or uncompetitive. americanpeptidesociety.org A competitive inhibitor typically binds to the active site, competing with the substrate, while a non-competitive inhibitor binds to an allosteric site. americanpeptidesociety.org Understanding these mechanisms is crucial for investigating the role of an enzyme in a biological pathway and for optimizing the inhibitor's properties. americanpeptidesociety.org
Table 4: General Enzyme Inhibition Mechanisms
| Inhibition Type | Mechanism of Action | Effect on Vmax | Effect on KM |
|---|---|---|---|
| Competitive | Inhibitor binds to the enzyme's active site, preventing substrate binding. | Unchanged | Increases |
| Non-competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. | Decreases | Unchanged |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases | Decreases |
This table describes general principles of enzyme kinetics. americanpeptidesociety.org
Understanding Ligand-Target Recognition and Specificity
The specificity of a ligand, such as 5-amino-6-methoxy-5H-pyrimidine-4-thione, for a biological target is governed by a combination of steric, electronic, and hydrophobic interactions. The pyrimidine scaffold is a common feature in many biologically active molecules, including nucleic acids and various drugs, suggesting its potential to interact with a range of protein targets. nih.gov
The recognition process begins with the initial, often random, approach of the ligand to the target protein. Long-range electrostatic forces may guide the ligand into the binding pocket. The amino and methoxy (B1213986) groups, with their potential for hydrogen bonding, and the polarizable thione group, are key to this initial recognition.
Structure-Activity Relationship (SAR) Analysis in a Mechanistic Context
Structure-Activity Relationship (SAR) studies are crucial for optimizing the interaction of a lead compound with its target. For the this compound scaffold, SAR analysis would involve systematically modifying its functional groups and observing the effect on its biological activity.
For instance, modifying the amino group could significantly alter binding. Replacing it with a larger alkyl group might introduce steric hindrance, reducing affinity. Conversely, acylating the amine could introduce additional hydrogen bond acceptors and alter the electronic nature of the ring. The methoxy group's position and identity are also critical; its replacement with a bulkier alkoxy group could either enhance hydrophobic interactions or create steric clashes.
An illustrative data table below shows hypothetical binding affinities based on modifications to the core scaffold, a common practice in early-stage drug discovery projects.
| Compound | Modification | Calculated Binding Affinity (ΔG, kcal/mol) | Hypothetical In Vitro Effect |
| Parent Scaffold | This compound | -8.5 | Moderate Inhibition |
| Analog 1 | 5-acetylamino-6-methoxy-5H-pyrimidine-4-thione | -9.2 | Increased Inhibition |
| Analog 2 | 5-amino-6-ethoxy-5H-pyrimidine-4-thione | -8.7 | Similar Inhibition |
| Analog 3 | 5-amino-6-methoxy-5H-pyrimidine-4-one | -7.1 | Decreased Inhibition |
This table is for illustrative purposes and the data is not based on experimental results for this specific compound.
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric features would likely include:
Hydrogen Bond Donors: The primary amino group.
Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group.
Aromatic/Heterocyclic Ring: The pyrimidine ring, capable of π-π stacking interactions.
Hydrophobic/Polarizable Center: The thione group, which can also engage in unique interactions with certain residues.
The spatial relationship between these features is critical. The rigidity of the pyrimidine ring ensures a defined orientation of the substituents, which is a desirable property in drug design as it reduces the entropic penalty of binding.
Inhibition Mechanism Studies for Chemical/Corrosion Processes
Pyrimidine derivatives have been extensively studied as corrosion inhibitors for various metals, particularly steel in acidic environments. nih.gov The presence of heteroatoms (N, S, O) and π-electrons in the this compound structure suggests its potential as an effective corrosion inhibitor.
The primary mechanism of corrosion inhibition by organic molecules is the formation of an adsorbed layer on the metal surface, which acts as a barrier to the corrosive environment. nih.gov The adsorption of this compound on a metal surface can occur through several modes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecule. In acidic solutions, the pyrimidine nitrogen atoms can be protonated, leading to a cationic species that can interact with a negatively charged metal surface (due to adsorbed anions from the acid).
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. The lone pair of electrons on the nitrogen, oxygen, and sulfur atoms, as well as the π-electrons of the pyrimidine ring, can be donated to the vacant d-orbitals of the metal atoms. nih.gov
The mode of adsorption often follows established isotherms, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.gov
The efficiency of a corrosion inhibitor is closely linked to its electronic properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into these properties.
Key electronic parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to more efficient adsorption and inhibition.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
ΔE (Energy Gap, E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the molecule onto the metal surface.
An illustrative table of calculated quantum chemical parameters for related pyrimidine-thione inhibitors is provided below.
| Inhibitor | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| Pyrimidine-2-thione | -6.21 | -1.34 | 4.87 | 4.52 |
| 4,6-dimethylpyrimidine-2-thione | -5.98 | -1.12 | 4.86 | 4.78 |
| Hypothetical this compound | -5.85 | -1.25 | 4.60 | 5.10 |
This table includes data for known inhibitors and hypothetical values for the title compound to illustrate expected trends. Actual values would require specific calculations.
The presence of the electron-donating amino and methoxy groups in this compound would be expected to increase its E_HOMO, enhancing its electron-donating ability and thus its potential as a corrosion inhibitor.
Future Research Directions and Advanced Methodologies for 5 Amino 6 Methoxy 5h Pyrimidine 4 Thione Studies
Development of Novel Synthetic Routes with Enhanced Atom Economy and Stereoselectivity
Future synthetic research on 5-amino-6-methoxy-5H-pyrimidine-4-thione should prioritize the development of novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry. A key focus will be on enhancing atom economy, which seeks to maximize the incorporation of starting materials into the final product, thereby minimizing waste.
Modern synthetic strategies that could be explored include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of pyrimidine (B1678525) thione derivatives.
Multi-component reactions: Designing a one-pot synthesis where multiple starting materials react to form the target molecule without the need for isolating intermediates can greatly improve efficiency. For instance, a three-component condensation reaction could be a viable approach. longdom.org
Catalytic approaches: The use of novel catalysts could enable more selective and efficient reactions under milder conditions.
A comparative analysis of potential synthetic routes is presented in the table below:
| Synthetic Route | Potential Advantages | Potential Challenges | Key Metrics for Evaluation |
| Classical Condensation | Well-established methodology. researchgate.net | Often requires harsh conditions and produces significant waste. | Yield, Purity, Reaction Time, E-factor |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times, higher yields. researchgate.net | Requires specialized equipment, scalability can be an issue. | Yield, Purity, Reaction Time, Energy Consumption |
| Multi-Component Reactions (MCRs) | High atom economy, simplified procedures. | Optimization of reaction conditions can be complex. | Yield, Atom Economy, Step Economy |
| Flow Chemistry | Precise control over reaction parameters, improved safety, easy scalability. | Initial setup costs can be high. | Throughput, Yield, Purity, Safety Profile |
Application of Advanced Spectroscopic Techniques for Real-Time and In Situ Studies
To gain a deeper understanding of the reaction mechanisms and dynamic behavior of this compound, the application of advanced spectroscopic techniques will be crucial. These methods allow for real-time and in-situ monitoring of chemical processes.
Future research could employ:
Transient Absorption Spectroscopy: This technique can be used to study the excited state dynamics of the molecule, which is particularly relevant for applications in photodynamic therapy. rsc.orgchemrxiv.org Thionated pyrimidines are known to efficiently populate triplet states, a property that can be investigated in detail using this method. researchgate.netnsf.gov
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can provide structural information on short-lived intermediates, offering insights into reaction pathways.
Resonant Inelastic X-ray Scattering (RIXS): RIXS can probe the electronic structure of the molecule in solution, providing information on how the molecule interacts with its environment. acs.org
The data obtained from these techniques will be invaluable for understanding the photophysical properties of this compound.
Integration of Machine Learning and Artificial Intelligence in Computational Drug Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can be applied in several ways:
Predicting Biological Activity: ML models can be trained on large datasets of known molecules to predict the potential biological targets and activity of new compounds. nih.govmedium.com This can help in prioritizing research efforts for drug discovery. nih.gov
Optimizing Synthetic Routes: AI algorithms can analyze vast amounts of chemical reaction data to predict the optimal conditions for the synthesis of the target molecule, saving time and resources. youtube.com
De Novo Drug Design: Generative models in AI can design novel molecules with desired properties, potentially leading to the discovery of new drug candidates based on the pyrimidine thione scaffold. nih.govresearchgate.net
| AI/ML Application | Objective | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. | Accelerate the identification of lead compounds for drug development. |
| Retrosynthesis Prediction | Identify potential synthetic pathways for a target molecule. | Streamline the process of designing and optimizing synthetic routes. |
| Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired properties. | Expand the chemical space for drug discovery around the pyrimidine thione core. |
Exploration of Self-Assembly and Supramolecular Chemistry with the Pyrimidine Thione Scaffold
The pyrimidine thione scaffold, with its hydrogen bond donors and acceptors, is an excellent candidate for studies in supramolecular chemistry. The ability of these molecules to self-assemble into larger, ordered structures opens up possibilities for the creation of novel materials.
Future research in this area could focus on:
Crystal Engineering: Studying the formation of co-crystals and salts to control the solid-state properties of the compound. researchgate.net
Hydrogen-Bonded Networks: Investigating the formation of one-, two-, and three-dimensional networks through hydrogen bonding interactions. researchgate.net
Host-Guest Chemistry: Exploring the potential of the pyrimidine thione to act as a host for small molecules or ions.
The understanding of these supramolecular interactions is crucial for the rational design of materials with specific functions.
Investigation of Material Science Applications (e.g., Advanced Functional Materials, Chemosensors)
The unique electronic and structural properties of this compound make it a promising candidate for various applications in material science.
Potential areas of investigation include:
Organic Electronics: The thione group can influence the electronic properties of the molecule, making it potentially useful in organic semiconductors or other electronic devices.
Chemosensors: The pyrimidine thione core could be functionalized to create selective and sensitive chemosensors for the detection of specific ions or molecules. The interaction with the analyte would lead to a measurable change in the spectroscopic properties of the sensor.
Photodynamic Therapy (PDT): Thionated nucleobases have shown promise as photosensitizers in PDT due to their ability to generate reactive oxygen species upon irradiation. rsc.orgnsf.gov The potential of this compound in this application warrants thorough investigation.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Quantum Dynamics
To fully comprehend the chemical reactivity and photophysical behavior of this compound, advanced mechanistic studies are essential.
These studies could involve:
Femtosecond Spectroscopy: This technique allows for the observation of chemical reactions on the timescale of atomic motion, providing unprecedented detail about transition states and reaction dynamics. researchgate.netnsf.gov
Quantum Dynamics Simulations: Theoretical calculations can complement experimental studies by providing a detailed picture of the potential energy surfaces and reaction pathways. researchgate.net These simulations are particularly useful for understanding the ultrafast processes that occur after photoexcitation. researchgate.net
By combining these advanced experimental and computational methods, a comprehensive understanding of the fundamental properties of this compound can be achieved, paving the way for its application in a wide range of scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
